Cas no 27160-01-6 (Dopamine-D2 Hydrochloride)
Dopamine-D2 Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenediol,4-(2-aminoethyl-1,1-d2)-, hydrochloride (9CI)
- 2-(3,4-DIHYDROXYPHENYL)ETHYL-2,2-D2-AMINE HCL
- 2-ethyl-2,2-d2-aMine HCl
- Dopamine-2,2-D2
- Dopamine-D2 Hydrochloride
- 4-(2-amino-1,1-dideuterioethyl)benzene-1,2-diol;hydrochloride
- D98817
- 27160-01-6
-
- Inchi: 1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2;
- InChI Key: CTENFNNZBMHDDG-BCKZTNHCSA-N
- SMILES: Cl.OC1=C(C=CC(=C1)C([2H])([2H])CN)O
Computed Properties
- Exact Mass: 191.06800
- Monoisotopic Mass: 191.0682098g/mol
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.5Ų
Experimental Properties
- PSA: 66.48000
- LogP: 2.10130
Dopamine-D2 Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D533783-5mg |
Dopamine-D2 Hydrochloride |
27160-01-6 | 5mg |
$ 65.00 | 2023-09-07 | ||
| TRC | D533783-10mg |
Dopamine-D2 Hydrochloride |
27160-01-6 | 10mg |
$ 92.00 | 2023-09-07 | ||
| A2B Chem LLC | AF31914-10mg |
2-(3,4-DIHYDROXYPHENYL)ETHYL-2,2-D2-AMINE HCL |
27160-01-6 | 98% | 10mg |
$189.00 | 2024-04-20 | |
| 1PlusChem | 1P00BF1M-10mg |
2-(3,4-Dihydroxyphenyl)ethyl-2,2-d2-amine HCl |
27160-01-6 | 98% | 10mg |
$185.00 | 2025-02-25 |
Dopamine-D2 Hydrochloride Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Dopamine-D2 Hydrochloride
Dopamine-D2 Hydrochloride (CAS No. 27160-01-6): A Comprehensive Overview in Modern Research
Dopamine-D2 Hydrochloride, chemically designated as (R)-4-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, is a well-documented compound with the CAS number 27160-01-6. This compound has garnered significant attention in the field of pharmaceutical research due to its unique pharmacological properties and potential therapeutic applications. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it a preferred choice for various biochemical and pharmacological studies.
The Dopamine-D2 Hydrochloride molecule is structurally derived from dopamine, a crucial neurotransmitter in the brain involved in regulating movement, emotion, and other cognitive functions. The D2 receptor, specifically, is a member of the G-protein coupled receptor family and plays a pivotal role in mediating the effects of dopamine in the central nervous system. The hydrochloride form of this compound ensures better bioavailability and pharmacokinetic profiles, which are essential for its efficacy in therapeutic interventions.
Recent advancements in neuropharmacology have highlighted the importance of precise modulation of dopamine receptors in treating neurological disorders. Studies have shown that Dopamine-D2 Hydrochloride can selectively target D2 receptors, offering potential benefits in managing conditions such as Parkinson's disease, schizophrenia, and addiction. The compound's ability to bind to these receptors with high affinity has made it a subject of extensive research for developing novel therapeutic agents.
In clinical trials, Dopamine-D2 Hydrochloride has demonstrated promising results in improving motor control and reducing psychotic symptoms associated with neuropsychiatric disorders. Its mechanism of action involves enhancing dopaminergic signaling while minimizing side effects commonly observed with other dopaminergic drugs. This balance is critical for ensuring patient compliance and long-term treatment efficacy.
The synthesis and characterization of Dopamine-D2 Hydrochloride have been refined through cutting-edge chemical methodologies. Researchers have employed advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry to elucidate its molecular structure and confirm its purity. These analytical methods are essential for ensuring that the compound meets stringent pharmaceutical standards before it can be used in clinical settings.
One of the most intriguing aspects of Dopamine-D2 Hydrochloride is its potential role in neuroprotection. Emerging evidence suggests that this compound may help protect dopaminergic neurons from oxidative stress and neuroinflammation, which are key pathological features in conditions like Parkinson's disease. By mitigating these processes, Dopamine-D2 Hydrochloride could potentially slow down disease progression and improve patient outcomes.
Moreover, the compound's interaction with other neurotransmitter systems has been a focus of recent research. Studies indicate that Dopamine-D2 Hydrochloride can modulate the activity of serotonin receptors, which may contribute to its therapeutic effects in mood disorders. This multifaceted pharmacological profile makes it a versatile candidate for developing combination therapies that address multiple neurological symptoms simultaneously.
The development of Dopamine-D2 Hydrochloride as a drug candidate has also benefited from innovations in drug delivery systems. Researchers have explored various formulations, including sustained-release matrices and targeted nanoparticles, to enhance the compound's bioavailability and reduce dosing frequency. These advancements are crucial for improving patient convenience and therapeutic efficacy.
Regulatory considerations play a significant role in the approval and commercialization of Dopamine-D2 Hydrochloride. Compliance with Good Manufacturing Practices (GMP) and rigorous safety testing are mandatory to ensure that the compound is safe and effective for human use. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies have been instrumental in navigating these complex requirements.
The future prospects of Dopamine-D2 Hydrochloride are promising, with ongoing research exploring its potential applications beyond traditional neurological disorders. Investigational studies are examining its role in managing cardiovascular conditions by modulating dopamine's effects on blood pressure regulation. Such findings could open new avenues for therapeutic intervention using this compound.
In conclusion, Dopamine-D2 Hydrochloride (CAS No. 27160-01-6) represents a significant advancement in neuropharmacological research. Its selective receptor binding, improved bioavailability, and multifaceted therapeutic potential make it a valuable asset in treating neurological and psychiatric disorders. As research continues to uncover new applications and refine delivery systems, this compound is poised to play an increasingly important role in modern medicine.
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